REACTION_CXSMILES
|
F[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH:8]12[CH2:15][NH:14][CH2:13][CH:12]1[CH2:11][NH:10][CH2:9]2>>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([N:10]2[CH2:11][CH:12]3[CH:8]([CH2:15][NH:14][CH2:13]3)[CH2:9]2)[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12CNCC2CNC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
|
Smiles
|
N1=CC(=CC=C1)N1CC2CNCC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |